2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride
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Overview
Description
2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C16H21N3O2·HCl It is characterized by the presence of an isoindoline-1,3-dione core structure, which is substituted with a piperazin-1-yl butyl group
Mechanism of Action
Target of Action
The primary target of 2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 suggests it may influence the dopaminergic pathways These pathways are involved in a variety of physiological processes, including motor control, reward, and reinforcement
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .
Result of Action
One study suggests that isoindoline derivatives may have the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride typically involves the reaction of isoindoline-1,3-dione with a piperazine derivative. One common method involves the condensation of isoindoline-1,3-dione with 1-(4-bromobutyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The piperazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the isoindoline-1,3-dione core.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can modify the functional groups on the isoindoline-1,3-dione core.
Scientific Research Applications
2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain biological targets.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as polymers and photochromic materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride
- 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride
Uniqueness
2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine moiety enhances its potential for interaction with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
2-(4-piperazin-1-ylbutyl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.ClH/c20-15-13-5-1-2-6-14(13)16(21)19(15)10-4-3-9-18-11-7-17-8-12-18;/h1-2,5-6,17H,3-4,7-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVCYSODBXSFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCN2C(=O)C3=CC=CC=C3C2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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